Alpha-lipomycin
Alpha-lipomycin
Brand Name:
Vulcanchem
CAS No.:
51053-40-8
VCID:
VC0021618
InChI:
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)
SMILES:
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Molecular Formula:
C32H45NO9
Molecular Weight:
587.7
Alpha-lipomycin
CAS No.: 51053-40-8
Reference Standards
VCID: VC0021618
Molecular Formula: C32H45NO9
Molecular Weight: 587.7
CAS No. | 51053-40-8 |
---|---|
Product Name | Alpha-lipomycin |
Molecular Formula | C32H45NO9 |
Molecular Weight | 587.7 |
IUPAC Name | 3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
Standard InChI | InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |
SMILES | CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Appearance | Dark red solid |
Reference | Stoffwechselprodukte von Mikroorganismen. Kunze B. Arch. Microbiol. 1972, 86, 147. |
PubChem Compound | 76185229 |
Last Modified | Nov 13 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume